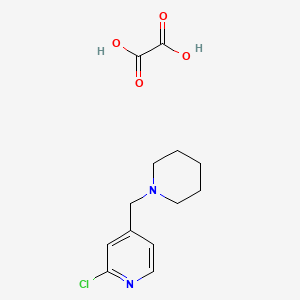
2',3'-Anhydro-7-deazaadenosine
Overview
Description
2’,3’-Anhydro-7-deazaadenosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to adenosine but features a unique 7-deaza modification, which replaces the nitrogen atom at the 7-position with a carbon atom. This alteration imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various scientific applications.
Preparation Methods
The synthesis of 2’,3’-Anhydro-7-deazaadenosine typically involves a series of chemical reactions designed to introduce the 7-deaza modification and the anhydro bridge. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
7-Deaza Modification: The nitrogen atom at the 7-position is replaced with a carbon atom through a series of chemical transformations.
Anhydro Bridge Formation: The 2’ and 3’ hydroxyl groups are converted into an anhydro bridge, often using dehydrating agents under controlled conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,3’-Anhydro-7-deazaadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The 7-deaza modification allows for unique substitution reactions, where different substituents can be introduced at the 7-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Anhydro-7-deazaadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and nucleic acid modifications.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its role as an antiviral or anticancer agent.
Industry: It is utilized in the development of diagnostic tools and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2’,3’-Anhydro-7-deazaadenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The 7-deaza modification allows the compound to mimic natural nucleosides while exhibiting unique binding properties. This can lead to the inhibition or activation of enzymatic pathways, affecting various cellular processes. The anhydro bridge further enhances its stability and resistance to enzymatic degradation.
Comparison with Similar Compounds
2’,3’-Anhydro-7-deazaadenosine can be compared with other modified nucleosides, such as:
7-Deazaadenosine: Lacks the anhydro bridge but shares the 7-deaza modification.
2’,3’-Anhydroadenosine: Contains the anhydro bridge but retains the nitrogen at the 7-position.
7-Deazaguanosine: Another 7-deaza modified nucleoside but with a guanine base.
The uniqueness of 2’,3’-Anhydro-7-deazaadenosine lies in its combined 7-deaza modification and anhydro bridge, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYLXNTYPUWBJ-KCGFPETGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159827 | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-31-4 | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40627-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


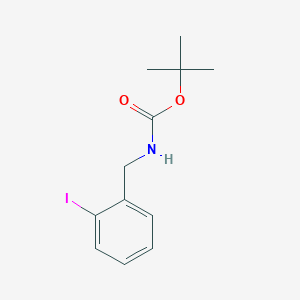

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

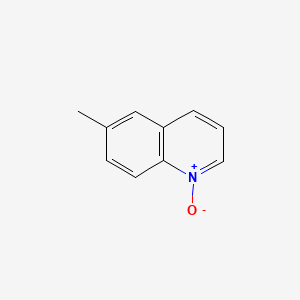

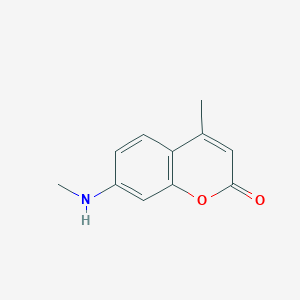


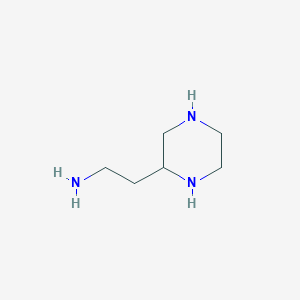
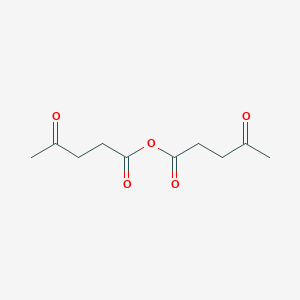
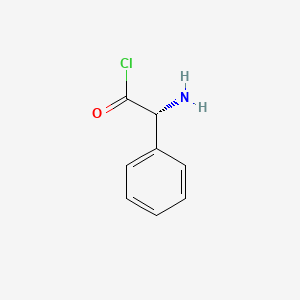
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
